山奈酚-3-葡萄糖基-7-鼠李糖苷

描述

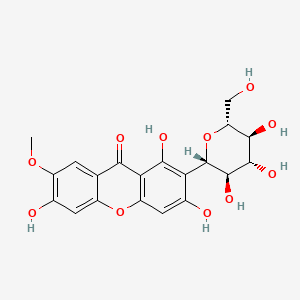

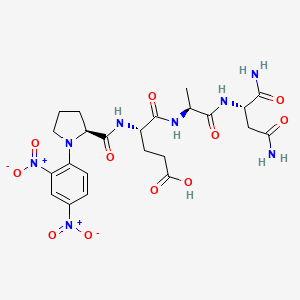

山奈酚-3-槐糖苷-7-鼠李糖苷是一种天然存在的黄酮类糖苷。它来源于山奈酚,一种广泛存在于各种植物中的知名黄酮类化合物。 该化合物因其潜在的生物活性而得到认可,包括抗氧化、抗炎和抗菌特性 。 它经常被研究作为各种科学研究领域中潜在的生物标志物 .

科学研究应用

山奈酚-3-槐糖苷-7-鼠李糖苷具有广泛的科学研究应用:

作用机制

山奈酚-3-槐糖苷-7-鼠李糖苷的作用机制涉及几个分子靶点和途径:

抗氧化活性: 该化合物清除自由基并增强抗氧化酶的活性,减少氧化应激.

抗炎活性: 它抑制促炎细胞因子和酶(如环氧合酶和脂氧合酶)的产生.

抗菌活性: 该化合物破坏微生物的细胞膜,导致细胞死亡.

生化分析

Biochemical Properties

Kaempferol 3-sophoroside-7-rhamnoside interacts with various enzymes and proteins in biochemical reactions . For instance, it has been implicated in the modulation of AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis.

Cellular Effects

Kaempferol 3-sophoroside-7-rhamnoside has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the AMPK pathway, which could exert its effects on cellular metabolism .

Molecular Mechanism

At the molecular level, Kaempferol 3-sophoroside-7-rhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested to act as a potential biomarker .

Temporal Effects in Laboratory Settings

The effects of Kaempferol 3-sophoroside-7-rhamnoside can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Kaempferol 3-sophoroside-7-rhamnoside can vary with different dosages in animal models

Metabolic Pathways

Kaempferol 3-sophoroside-7-rhamnoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

Kaempferol 3-sophoroside-7-rhamnoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation

准备方法

合成路线和反应条件: 山奈酚-3-槐糖苷-7-鼠李糖苷的合成通常涉及山奈酚的糖基化。该过程包括使用特定的糖基供体和催化剂将槐糖和鼠李糖连接到山奈酚分子上。 反应条件通常需要控制温度和pH值,以确保糖苷键的正确形成 .

工业生产方法: 山奈酚-3-槐糖苷-7-鼠李糖苷的工业生产可能涉及从植物来源(如大戟科)中提取该化合物。 提取过程包括溶剂提取、纯化和结晶,以获得纯净形式的化合物 .

化学反应分析

反应类型: 山奈酚-3-槐糖苷-7-鼠李糖苷会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化产物。

还原: 还原反应可以改变山奈酚骨架上的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用还原剂如硼氢化钠。

取代: 乙酸酐和硫酸等试剂用于乙酰化反应.

相似化合物的比较

山奈酚-3-槐糖苷-7-鼠李糖苷由于其特定的糖基化模式而独一无二。类似化合物包括:

山奈酚-3-O-鼠李糖苷: 表现出相似的生物活性,但糖基化不同.

山奈酚-3-O-槐糖苷: 另一种糖基化形式,具有独特的特性.

山奈酚-7-O-鼠李糖苷: 以其抗炎和抗氧化活性而闻名.

属性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYWDBDPXMHHGE-IAYTZLMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269623 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93098-79-4 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?

A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:

Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?

A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.

- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].

- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)